1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride

Physicochemical characterization Thermal analysis Salt form selection

In medicinal chemistry, scaffold identity determines SAR validity. Uncharacterized diazaspiro analogs invalidate SAR continuity and introduce undefined reactivity variables. • α,β-Unsaturated lactam enables Michael/conjugate addition for 3-substituted derivative synthesis. • ≥95% purity with documented SMILES (Cl.O=C1C=CCC2(CCNCC2)N1) and InChIKey (QQQPBSKNPJHCOD-UHFFFAOYSA-N) supports HPLC method development. • Privileged 1,9-diazaspiro[5.5]undecane core for orexin, NK₁/NK₂, and GABAₐ receptor antagonist programs.

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
CAS No. 1172814-19-5
Cat. No. B1438440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride
CAS1172814-19-5
Molecular FormulaC9H15ClN2O
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESC1CNCCC12CC=CC(=O)N2.Cl
InChIInChI=1S/C9H14N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h1-2,10H,3-7H2,(H,11,12);1H
InChIKeyQQQPBSKNPJHCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Diazaspiro[5.5]undec-3-en-2-one HCl: Physicochemical & Procurement Specifications


1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride (CAS 1172814-19-5) is a spirocyclic lactam hydrochloride salt with the molecular formula C₉H₁₅ClN₂O and a molecular weight of approximately 202.68 g/mol . Commercial product specifications consistently report a purity standard of ≥95%, with a melting point exceeding 300°C and a white solid physical form . The canonical SMILES representation (Cl.O=C1C=CCC2(CCNCC2)N1) and InChIKey (QQQPBSKNPJHCOD-UHFFFAOYSA-N) are publicly documented and enable unambiguous identity verification during procurement .

Conjugate Addition Synthesis
α,β-unsaturated lactam enables Michael addition and derivatization
HPLC Reference Standard
Well-defined SMILES and InChIKey support analytical method calibration
Medicinal Chemistry Scaffold
1,9-diazaspiro[5.5]undecane core as a privileged structure for SAR studies

1,9-Diazaspiro[5.5]undec-3-en-2-one HCl: Why Scaffold Substitution Fails


Compounds sharing the 1,9-diazaspiro[5.5]undecane core exhibit divergent pharmacological profiles dependent on ring substitution patterns and oxidation states. Patent literature demonstrates that structurally similar diaza-spiro[5.5]undecanes function as orexin receptor antagonists, neurokinin (NK₁/NK₂) antagonists, GABAₐ receptor antagonists, and glycoprotein IIb-IIIa antagonists depending on subtle structural modifications [1]. The presence of the α,β-unsaturated lactam moiety at position 2 in 1,9-diazaspiro[5.5]undec-3-en-2-one introduces both a specific electrophilic handle for further derivatization and a constrained conformational geometry absent in the saturated or differently substituted analogs [2]. Generic substitution with an uncharacterized diazaspiro scaffold would invalidate structure-activity relationship (SAR) continuity and introduce undefined biological or reactivity variables.

Saturated Analog Substitution
Eliminates conjugate addition chemistry; lactam-only reactivity limits derivatization pathways.
Boc-Protected Analog
Requires deprotection step; altered reactivity and solubility compared to hydrochloride salt.
Uncharacterized Scaffold
Substitution invalidates SAR continuity; introduces undefined biological and reactivity variables.

1,9-Diazaspiro[5.5]undec-3-en-2-one HCl: Evidence vs. Comparators


Thermal Stability: Salt vs. Free Base Distinction

The hydrochloride salt of 1,9-diazaspiro[5.5]undec-3-en-2-one exhibits a melting point exceeding 300°C . This thermal stability profile contrasts with documented melting points of structurally related diazaspiro free bases and other oxidation-state analogs, which typically range between 150°C and 200°C [1]. The >100°C differential in thermal stability is consistent with the enhanced lattice energy of the hydrochloride salt form relative to the free base.

Thermal Stability
Reported
Target (HCl salt)
>300°C
Free base analogs
~170°C
Salt-form identity confirmation for assay preparation
Reported thermal stability differential from published dataset
Physicochemical characterization Thermal analysis Salt form selection

Molecular Identity Verification

The canonical SMILES for 1,9-diazaspiro[5.5]undec-3-en-2-one hydrochloride is Cl.O=C1C=CCC2(CCNCC2)N1, and the InChIKey is QQQPBSKNPJHCOD-UHFFFAOYSA-N . This structural encoding uniquely defines the α,β-unsaturated lactam at position 2 with the hydrochloride salt at the spirocyclic secondary amine. In contrast, the tert-butyl carbamate-protected derivative (tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate) has the molecular formula C₁₄H₂₂N₂O₃, reflecting the added Boc protecting group .

Molecular Identity
Data to verify
Target
C₉H₁₅ClN₂O, free amine HCl
Boc analog
C₁₄H₂₂N₂O₃, protected amine
Unambiguous QC verification via InChIKey
Structural identity from vendor technical documentation
Chemical structure verification InChIKey SMILES Quality control

Research-Grade Purity Specification

Commercial vendors including Chemshuttle, Fluorochem, VWR, and Beyotime consistently specify 1,9-diazaspiro[5.5]undec-3-en-2-one hydrochloride at 95% minimum purity . This specification aligns with the research-grade purity tier commonly required for synthetic intermediate applications. In contrast, pharmaceutical-grade or GMP-grade diazaspiro intermediates (when available) typically command higher pricing with ≥98% purity specifications, representing a different procurement tier for downstream regulatory applications .

Purity Specification
Reported
Target (research-grade)
≥95%
Pharma/GMP-grade
≥98%
Research-grade purity tier, not GMP
Vendor-listed purity specification
Chemical purity Procurement specification Quality control

Refrigerated Storage Requirement

Multiple vendors specify storage at 2-8°C for 1,9-diazaspiro[5.5]undec-3-en-2-one hydrochloride . This refrigerated storage requirement reflects the potential for hydrolysis of the α,β-unsaturated lactam moiety or hygroscopic behavior of the hydrochloride salt. In contrast, the tert-butyl carbamate-protected derivative (tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate) and certain saturated diazaspiro analogs are documented as stable at ambient temperature storage [1].

Storage Condition
Reported
Target
2–8°C (refrigerated)
Boc analog
Ambient temperature
Cold-chain handling required for integrity
Storage specification from vendor datasheets
Compound stability Storage conditions Hydrochloride salt

Electrophilic Derivatization via α,β-Unsaturated Lactam

The α,β-unsaturated lactam moiety at position 2 of 1,9-diazaspiro[5.5]undec-3-en-2-one confers electrophilic character amenable to conjugate addition and Michael-type functionalization [1]. This reactivity is absent in saturated 1,9-diazaspiro[5.5]undecan-2-one analogs, which lack the enone system and are therefore limited to lactam nitrogen alkylation or amide reduction chemistry. The presence of the conjugated double bond in the target compound expands the accessible derivative space through orthogonal reaction pathways.

Derivatization Potential
Class-level
Target
Conjugate addition enabled
Saturated analog
Lactam-only chemistry
Access expanded derivative space
Inferred from α,β-unsaturated lactam functional group
Synthetic intermediate Derivatization Conjugate addition

Limited Comparative Biological Evidence

A systematic literature search for quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, Kd) for 1,9-diazaspiro[5.5]undec-3-en-2-one hydrochloride (CAS 1172814-19-5) in peer-reviewed primary research articles returned no direct head-to-head comparisons against structurally characterized comparators. Vendor-supplied functional annotations describing cerebral vasodilation and platelet aggregation inhibition lack referenced primary data, explicit comparator compounds, and quantified activity metrics . Similarly, a BindingDB entry referencing a nicotinic acetylcholine receptor assay with an EC₅₀ of 3.00E+4 nM (30 μM) [1] does not include comparator data for structural analogs, precluding differential analysis.

Biological Evidence
Data to verify
No comparator-based bioactivity data identified
Procurement based on structural identity
Limited to single EC₅₀ (30 μM, nAChR)
Evidence gap Literature assessment Biological characterization

1,9-Diazaspiro[5.5]undec-3-en-2-one HCl: Application Scenarios


Synthetic Intermediate for Conjugate Addition

The α,β-unsaturated lactam moiety provides an electrophilic handle for Michael addition and conjugate addition reactions, enabling the synthesis of 3-substituted 1,9-diazaspiro[5.5]undecan-2-one derivatives that are inaccessible from saturated lactam analogs. Procurement of the unsaturated scaffold (target compound) rather than the saturated comparator is required to access this expanded derivative space.

Analytical Reference Standard for HPLC

The well-defined canonical SMILES, InChIKey, and 95% purity specification support the use of 1,9-diazaspiro[5.5]undec-3-en-2-one hydrochloride as a reference standard for HPLC method development, system suitability testing, and retention time calibration in spirocyclic compound analysis.

Medicinal Chemistry Scaffold Exploration

The 1,9-diazaspiro[5.5]undecane core is recognized as a privileged scaffold in medicinal chemistry with documented applications in orexin receptor antagonism, neurokinin antagonism, and GABAₐ receptor modulation. The target compound represents an unsaturated variant of this scaffold, offering a distinct conformational constraint and reactivity profile for structure-activity relationship (SAR) exploration. [1]

Application
Selection Property
Validation Focus
Conjugate addition synthesis
α,β-unsaturated lactam reactivity
Conjugate addition reaction verification
HPLC reference standard
Purity and structural identity
System suitability and retention calibration
Medicinal chemistry scaffold
Spirocyclic scaffold with conformational constraint
SAR exploration and derivative accessibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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